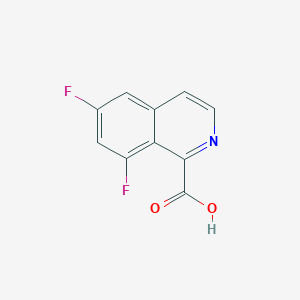

6,8-Difluoroisoquinoline-1-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H5F2NO2 |

|---|---|

Molecular Weight |

209.15 g/mol |

IUPAC Name |

6,8-difluoroisoquinoline-1-carboxylic acid |

InChI |

InChI=1S/C10H5F2NO2/c11-6-3-5-1-2-13-9(10(14)15)8(5)7(12)4-6/h1-4H,(H,14,15) |

InChI Key |

LEQVMPATLVAUQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C2=C(C=C(C=C21)F)F)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 6,8 Difluoroisoquinoline 1 Carboxylic Acid and Analogues

Precursor Synthesis and Derivatization Approaches

The assembly of the 6,8-difluoroisoquinoline (B1457585) scaffold necessitates the synthesis of appropriately substituted and functionalized precursors. This typically involves the preparation of difluorinated phenyl or pyridine (B92270) intermediates that will ultimately form the benzene (B151609) ring of the isoquinoline (B145761) system, followed by the introduction of a group that can be converted into the C1-carboxylic acid.

Formation of Difluorinated Phenyl and Pyridine Intermediates

The synthesis of the target molecule logically commences with precursors bearing the characteristic 2,4-difluoro substitution pattern on a benzene ring. A common and versatile starting material for such syntheses is 2,4-difluorobenzaldehyde (B74705). This intermediate can be prepared through various methods, including the formylation of 1,3-difluorobenzene.

Another key precursor is 2,4-difluorophenethylamine, which is essential for isoquinoline ring closure strategies like the Bischler-Napieralski and Pictet-Spengler reactions. The synthesis of this amine can be achieved from 2,4-difluorobenzyl cyanide. The cyanide itself is accessible from 2,4-difluorobenzyl chloride, which can be prepared from 2,4-difluorotoluene. The conversion of the benzyl (B1604629) cyanide to 2,4-difluorophenethylamine is typically accomplished through reduction, for instance, using lithium aluminum hydride or catalytic hydrogenation.

For certain synthetic strategies, difluorinated pyridine intermediates can also be considered, although their application to form the specific 6,8-difluoroisoquinoline ring system is less direct. The synthesis of difluoropyridines can be achieved through halogen exchange reactions, for example, by treating dichloropyridines with potassium fluoride.

A representative synthesis of a key precursor, 2,4-difluorophenethylamine, is outlined below:

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | 2,4-Difluorotoluene | N-Chlorosuccinimide (NCS), Benzoyl peroxide | 2,4-Difluorobenzyl chloride |

| 2 | 2,4-Difluorobenzyl chloride | Sodium cyanide (NaCN) | 2,4-Difluorobenzyl cyanide |

| 3 | 2,4-Difluorobenzyl cyanide | Lithium aluminum hydride (LiAlH4) or H2/Raney Nickel | 2,4-Difluorophenethylamine |

Introduction of Carboxylic Acid Functionality

The introduction of the carboxylic acid group at the C1 position of the isoquinoline ring is a critical step that can be accomplished at various stages of the synthesis. Several classical and modern organic reactions can be employed for this purpose.

A direct method for introducing a carboxylic acid group onto an aromatic or heteroaromatic ring is through the use of organometallic reagents. If a 1-halo-6,8-difluoroisoquinoline intermediate can be synthesized, it could be converted to the corresponding Grignard or organolithium reagent. Subsequent reaction with carbon dioxide (as dry ice or gaseous CO2) followed by acidic workup would yield the desired 6,8-difluoroisoquinoline-1-carboxylic acid. However, the formation of such organometallic reagents on an electron-deficient isoquinoline ring can be challenging and may require specific conditions.

If a precursor with a suitable side chain at the C1 position of the isoquinoline ring is available, oxidative cleavage can be a viable method to generate the carboxylic acid. For instance, a 1-methyl-6,8-difluoroisoquinoline could potentially be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. The success of this approach depends on the stability of the isoquinoline ring under the harsh oxidative conditions.

A widely used and reliable method for obtaining carboxylic acids is the hydrolysis of their derivatives, such as nitriles, esters, or amides. In the context of synthesizing this compound, a particularly attractive strategy involves the synthesis of 1-cyano-6,8-difluoroisoquinoline. The cyano group can be introduced through various methods, including the Reissert reaction on the parent 6,8-difluoroisoquinoline. The Reissert reaction involves the treatment of the isoquinoline with an acyl chloride and a cyanide source (e.g., potassium cyanide) to form a Reissert compound, which can then be treated with a base to generate the 1-cyanoisoquinoline. wikipedia.org Subsequent hydrolysis of the nitrile group, under either acidic or basic conditions, would afford the target carboxylic acid. chemistrysteps.comlumenlearning.comgoogle.comcommonorganicchemistry.com

Isoquinoline Ring Formation Strategies

The construction of the isoquinoline core is a pivotal part of the synthesis. Several named reactions are well-established for this purpose, and their applicability to the synthesis of 6,8-difluoroisoquinoline would depend on the availability of the necessary difluorinated precursors.

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the fully aromatic isoquinoline. wikipedia.orgnrochemistry.comjk-sci.com This reaction involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). organic-chemistry.org For the synthesis of a 6,8-difluoroisoquinoline, this would entail the acylation of 2,4-difluorophenethylamine followed by intramolecular cyclization. The electron-withdrawing nature of the fluorine atoms can make the cyclization step more challenging, potentially requiring harsher reaction conditions.

Another cornerstone in isoquinoline synthesis is the Pomeranz-Fritsch reaction . wikipedia.orgthermofisher.comorganicreactions.org This reaction typically involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and an aminoacetaldehyde acetal (B89532). wikipedia.org Applying this to the synthesis of 6,8-difluoroisoquinoline would require the use of 2,4-difluorobenzaldehyde as a starting material. The strong acid conditions employed in the classical Pomeranz-Fritsch reaction can sometimes lead to low yields, but various modifications have been developed to address this issue.

The Pictet-Spengler reaction is another important method for synthesizing tetrahydroisoquinolines, which can then be aromatized. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. While highly effective for electron-rich aromatic rings, its application to the electron-deficient 2,4-difluorophenethylamine might be less efficient.

A plausible synthetic route to this compound could involve the following key transformations:

| Reaction Type | Starting Material(s) | Key Reagents | Intermediate/Product |

| Bischler-Napieralski Reaction | N-(2-(2,4-difluorophenyl)ethyl)formamide | POCl3, heat | 6,8-Difluoro-3,4-dihydroisoquinoline |

| Aromatization | 6,8-Difluoro-3,4-dihydroisoquinoline | Pd/C, heat or MnO2 | 6,8-Difluoroisoquinoline |

| Reissert Reaction | 6,8-Difluoroisoquinoline | Benzoyl chloride, KCN | 2-Benzoyl-1-cyano-6,8-difluoro-1,2-dihydroisoquinoline |

| Rearrangement/Elimination | 2-Benzoyl-1-cyano-6,8-difluoro-1,2-dihydroisoquinoline | Base | 1-Cyano-6,8-difluoroisoquinoline |

| Hydrolysis | 1-Cyano-6,8-difluoroisoquinoline | H+ or OH-, H2O, heat | This compound |

Classical Cyclization Reactions and their Modern Adaptations

Classic named reactions remain fundamental to the synthesis of the isoquinoline nucleus. Modern adaptations have focused on improving reaction conditions, expanding substrate scope, and enabling the synthesis of complex, functionalized analogues.

The Bischler–Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-phenylethylamides. wikipedia.orgnrochemistry.com The reaction typically requires a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), and is most effective when the aromatic ring is activated by electron-donating groups. nrochemistry.comorganic-chemistry.org The resulting dihydroisoquinoline can be subsequently oxidized to the aromatic isoquinoline.

For the synthesis of a 6,8-difluoro analogue, the starting material would be an N-acylated-2-(3,5-difluorophenyl)ethylamine. The electron-withdrawing nature of the two fluorine atoms makes the cyclization step more challenging, often necessitating harsher conditions.

Modern modifications of the Bischler–Napieralski reaction employ milder and more efficient activators for the amide. For instance, the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine (B119429) allows the reaction to proceed at lower temperatures. nih.gov This mild activation protocol is particularly advantageous for substrates with sensitive functional groups and can improve yields for electron-deficient systems. nih.gov

| Reagent System | Conditions | Product Type | Key Advantages |

| POCl₃ or P₂O₅ | Refluxing in inert solvent (e.g., toluene, xylene) | 3,4-Dihydroisoquinoline | Classical, widely used method |

| Tf₂O, 2-Chloropyridine | -20 °C to room temperature in CH₂Cl₂ | 3,4-Dihydroisoquinoline | Milder conditions, short reaction times, suitable for sensitive substrates nih.gov |

| Triphenyl Phosphite-Bromine | Room temperature | 3,4-Dihydroisoquinoline | Very mild alternative to traditional reagents organic-chemistry.org |

The Pictet–Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or a ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to yield a tetrahydroisoquinoline. wikipedia.orgorganicreactions.org To obtain the desired aromatic isoquinoline, a subsequent oxidation step is required. The key step is the ring closure onto the aromatic ring, which is driven by the electrophilicity of the intermediate iminium ion. wikipedia.org

Synthesizing a 6,8-difluoro-substituted tetrahydroisoquinoline via this route would start from 2-(3,5-difluorophenyl)ethylamine. Similar to the Bischler-Napieralski reaction, the deactivating effect of the fluorine atoms necessitates stronger acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) and higher temperatures to facilitate the cyclization. wikipedia.org

A significant advantage of the Pictet–Spengler reaction is its adaptability to asymmetric synthesis. Chiral tetrahydroisoquinolines, which are valuable building blocks for natural products and pharmaceuticals, can be synthesized by:

Using a chiral aldehyde or ketone.

Employing a chiral catalyst (e.g., a chiral Brønsted acid).

Attaching a chiral auxiliary to the nitrogen of the starting β-arylethylamine.

These strategies allow for the stereoselective formation of the C-1 stereocenter during the cyclization step.

The Pomeranz–Fritsch reaction provides a direct route to isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine. wikipedia.org The process involves the formation of a benzalaminoacetal, which then undergoes acid-catalyzed cyclization to form the isoquinoline ring. wikipedia.org For the synthesis of a 6,8-difluoro-substituted isoquinoline, 3,5-difluorobenzaldehyde (B1330607) would be a logical starting material.

The classical Pomeranz–Fritsch conditions often involve strong mineral acids like sulfuric acid and can result in low yields, particularly for substituted systems. The Schlittler–Müller modification addresses this limitation by altering the cyclization conditions, often leading to improved yields. Further refinements, known as the Pomeranz–Fritsch–Bobbitt synthesis, can be applied for the preparation of tetrahydroisoquinoline derivatives. mdpi.com

Multicomponent Reaction (MCR) Approaches for Isoquinoline Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. beilstein-journals.orgbeilstein-journals.org Several MCRs have been developed for the synthesis of complex isoquinoline and isoquinolinone scaffolds. beilstein-journals.orgnih.gov

For example, the Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component reaction between an aldehyde, an amine, and an isocyanide that can be used to construct fused imidazopyridine rings. beilstein-journals.org By choosing appropriate starting materials, such as a 2-formylbenzoate (B1231588) derivative, this reaction can be adapted to produce isoquinolinone structures. beilstein-journals.org The application of fluorinated building blocks in such MCRs provides a convergent and flexible strategy for accessing fluorinated isoquinoline analogues.

Dearomative Difluoroalkylation and Oxidative Rearomatization of Isoquinolines

A highly innovative and modern approach for the synthesis of C1-functionalized isoquinolines involves a sequence of dearomatization followed by oxidative rearomatization. acs.orgacs.org This strategy allows for the direct installation of valuable functional groups onto the isoquinoline core.

A recently developed multicomponent protocol for the dearomative difluoroalkylation of isoquinolines proceeds via the following steps: acs.orgacs.orgnih.gov

Activation of Isoquinoline: The isoquinoline nitrogen is activated with an electrophilic agent, such as trifluoromethanesulfonic anhydride (Tf₂O), to form a highly reactive isoquinolinium salt.

Dearomative Addition: This activated salt undergoes a nucleophilic attack at the C1 position by a difluorinated silyl (B83357) enol ether. This step proceeds without the need for a metal catalyst and results in the formation of a dearomatized C1-difluoroalkylated dihydroisoquinoline intermediate. acs.orgacs.org

Oxidative Rearomatization: The final step involves the treatment of the dihydroisoquinoline intermediate with a base. This induces the elimination of the activating group and a proton, leading to the restoration of the aromatic isoquinoline ring, now functionalized at the C1 position with a difluoroalkyl group. acs.orgacs.org

This catalyst- and oxidant-free method is notable for its mild conditions and operational simplicity, offering a powerful tool for accessing medicinally relevant gem-difluorinated heterocycles. acs.orgnih.gov

| Step | Description | Reagents | Intermediate/Product |

| 1. Activation | Electrophilic activation of the isoquinoline nitrogen. | Isoquinoline, Tf₂O | Isoquinolinium triflate salt |

| 2. Dearomatization | Nucleophilic attack by a difluorinated nucleophile at C1. | Difluorinated silyl enol ether | C1-difluoroalkylated dihydroisoquinoline |

| 3. Rearomatization | Base-mediated elimination to restore aromaticity. | Base (e.g., K₂CO₃) | C1-difluoroalkylated isoquinoline |

Regioselective Fluorination Techniques in Isoquinoline Synthesis

An alternative to constructing the isoquinoline ring from fluorinated precursors is the late-stage fluorination of a pre-formed isoquinoline scaffold. Achieving high regioselectivity, specifically at the C6 and C8 positions, is a significant synthetic challenge due to the complex electronic nature of the bicyclic heteroaromatic system.

Direct C-H fluorination using electrophilic fluorinating reagents like Selectfluor often leads to mixtures of products unless there are strong directing groups present. A more controlled approach relies on directed metalation strategies. The ortho-directing ability of fluorine in lithiation reactions is a well-established phenomenon. mdpi.com This principle can be exploited for the synthesis of 6,8-difluoroisoquinolines. For example, starting with an 8-fluoroisoquinoline, a directed ortho-lithiation could potentially occur at the C7 position. However, a more viable strategy might involve starting with a 3,5-difluorosubstituted benzene derivative and using one of the fluorine atoms to direct functionalization prior to the isoquinoline ring-forming reaction. This allows the regiochemistry to be set at an early stage, circumventing the challenges of direct fluorination on the complex heterocyclic system.

Chiral Synthesis and Enantioselective Approaches for Isoquinoline Carboxylic Acids

The asymmetric synthesis of isoquinoline carboxylic acids is a critical area of research, as the chirality at the C1 position is a common feature in many biologically active natural products and pharmaceuticals. nih.gov Various strategies have been developed to control the stereochemistry at this center, including organocatalytic methods, transition-metal catalysis, and enzymatic resolutions. These approaches aim to produce enantiomerically pure 1-substituted tetrahydroisoquinoline-1-carboxylic acids and their derivatives.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of isoquinoline frameworks. For instance, bifunctional organocatalysts that have both amino and urea (B33335) functional groups have been successfully used in the highly enantioselective synthesis of axially chiral isoquinoline N-oxides. acs.org In these systems, the catalyst activates both the nucleophile and the electrophile simultaneously through hydrogen bonding, effectively controlling the stereochemical outcome of the reaction. acs.org Another significant organocatalytic method involves the use of chiral phosphoric acids in Pictet-Spengler reactions to synthesize axially chiral tetrahydroisoquinolines with excellent enantioselectivities, achieving up to 99% enantiomeric excess (ee). figshare.comacs.org This dynamic kinetic resolution process yields single regioisomers and the enantioselectivity can be tuned by modifying the substituents on the catalyst. figshare.comacs.org

Transition-metal catalysis offers another robust avenue for the synthesis of chiral isoquinolines. The development of 3d-transition metal catalysts, such as those based on iron, cobalt, and nickel, is gaining traction as a more sustainable alternative to precious metals like palladium and rhodium. bohrium.comresearchgate.net These methods often involve C-H activation and annulation reactions to construct the isoquinoline core. researchgate.net For instance, chiral diamine ligands in complex with rhodium have been used in the asymmetric transfer hydrogenation of dihydroisoquinolines, which are key intermediates for biologically active alkaloids. nih.govmdpi.com Although the enantiomeric excess in some cases was modest (up to 69% ee), quantitative conversion was achieved. nih.govmdpi.com A one-pot asymmetric relay catalysis combining a chiral phosphine (B1218219) and a gold catalyst has been reported for the synthesis of dihydroisoquinoline derivatives from sulfonated imines with an alkyne group, affording good yields and high enantioselectivities. nih.gov

Chemo-enzymatic methods provide a highly selective approach to chiral isoquinoline carboxylic acids. A notable example is the use of D-amino acid oxidase from Fusarium solani (FsDAAO) for the kinetic resolution of racemic 1- and 3-carboxyl substituted tetrahydroisoquinolines. aiche.org This enzymatic approach yields the (S)-enantiomers with excellent enantiomeric excess (up to >99%). By combining the enzyme with a reducing agent like ammonia-borane in a one-pot deracemization process, high conversions (>98%) and excellent enantioselectivity (>99% ee) have been achieved on a preparative scale for compounds such as 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. aiche.org

Additionally, diastereoselective approaches have been employed, such as the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.comnih.gov This method utilizes a combination of the Petasis reaction and a Pomeranz–Fritsch–Bobbitt cyclization, where the stereochemistry is directed by a chiral aminoacetaldehyde acetal derived from (R)-phenylglycinol. nih.gov

The table below summarizes key findings from various enantioselective approaches towards the synthesis of isoquinoline carboxylic acid analogues.

| Methodology | Catalyst/Enzyme | Substrate Type | Product Type | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|---|

| Organocatalytic Pictet-Spengler Reaction | Chiral Phosphoric Acids | N/A | Axially Chiral Tetrahydroisoquinolines | Up to 99% | N/A | figshare.comacs.org |

| Organocatalytic Synthesis | Bifunctional Amino-Urea Catalysts | 1-(3-hydroxyphenyl)isoquinoline 2-oxide | Axially Chiral Isoquinoline N-Oxides | Good to Excellent | N/A | acs.org |

| Asymmetric Transfer Hydrogenation | Rhodium complexes with Chiral Diamine Ligands | Substituted Dihydroisoquinolines (DHIQs) | Chiral Tetrahydroisoquinolines | Up to 69% | Quantitative Conversion | nih.govmdpi.com |

| Asymmetric Relay Catalysis | Chiral-Phosphine and Gold Catalysts | Aromatic Sulfonated Imines with Alkyne Moiety | Enantiomerically Enriched Dihydroisoquinolines | Good to Excellent | Good | nih.gov |

| Chemo-enzymatic Deracemization | D-amino acid oxidase (FsDAAO) and Ammonia-borane | Racemic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | >99% | 82% | aiche.org |

| Diastereoselective Synthesis | (R)-phenylglycinol derivative | Glyoxylic acid and Boronic acid | (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | N/A (Diastereoselective) | N/A | mdpi.comnih.gov |

Structure Activity Relationship Sar Studies of 6,8 Difluoroisoquinoline 1 Carboxylic Acid Derivatives

Impact of Fluorine Substitution at Positions 6 and 8 on Biological Activity

The introduction of fluorine atoms into a drug molecule can significantly alter its physicochemical and biological properties, including metabolic stability, binding affinity, and bioavailability. In the context of quinolone and isoquinoline (B145761) derivatives, fluorine substitution has been a key strategy in the development of potent antibacterial agents.

The presence of a fluorine atom at the C-6 position of the quinolone ring is a hallmark of the fluoroquinolone class of antibiotics and is crucial for their potent antibacterial activity. This substitution is known to enhance the penetration of the drug through the bacterial cell wall and increase its inhibitory action on DNA gyrase. youtube.com The addition of a second fluorine atom at the C-8 position can further modulate the compound's properties. In many cases, difluorinated quinolones exhibit significantly greater activity against a range of bacteria, including both aerobic and anaerobic organisms, when compared to their monofluorinated counterparts. nih.govasm.org

For instance, studies on arylfluoroquinolones have highlighted the importance of fluorine atoms at both the 6- and 8-positions for achieving high in vitro antibacterial potency. nih.gov While the C-6 fluorine is generally considered essential for broad-spectrum activity, the C-8 fluorine can further enhance potency and influence the pharmacokinetic profile of the compound. youtube.com However, it is also noted that an additional fluorine at C-8 may increase the potential for drug-induced photosensitivity in some cases. youtube.com

While much of the available data is on the closely related quinolone scaffold, the principles are largely transferable to the 6,8-difluoroisoquinoline-1-carboxylic acid core. The electron-withdrawing nature of the fluorine atoms at positions 6 and 8 can influence the electronic distribution of the entire ring system, which can, in turn, affect the binding of the molecule to its biological target. It is important to note that while fluorine at C-6 is a common feature in many potent antibacterial agents, some studies have shown that it is not an absolute requirement for good antibacterial potency, provided other substitutions on the molecule compensate for its absence. researchgate.net

| Compound Class | Substitution Pattern | Impact on Biological Activity |

| Fluoroquinolones | C-6 Fluorine | Enhanced cell wall penetration and DNA gyrase inhibition. youtube.com |

| Difluoroquinolones | C-6 and C-8 Fluorine | Generally increased activity against aerobic and anaerobic bacteria compared to monofluorinated analogs. nih.govasm.org May increase photosensitivity. youtube.com |

| Arylfluoroquinolones | C-6 and C-8 Fluorine | Crucial for high in vitro antibacterial potency. nih.gov |

Role of the Carboxylic Acid Group at Position 1 in Molecular Interactions

The carboxylic acid group at the C-1 position of the isoquinoline ring is a key pharmacophoric feature, playing a crucial role in the molecular interactions between the compound and its biological targets. This acidic moiety is often involved in forming strong electrostatic interactions and hydrogen bonds with amino acid residues in the active site of enzymes or receptors. aip.org

In the context of antibacterial quinolones, the analogous C-3 carboxylic acid is essential for their activity. It is involved in the binding to the DNA-gyrase complex, which ultimately inhibits DNA replication and leads to bacterial cell death. nih.gov Computational modeling and structural studies of related compounds have shown that the carboxylic acid can form ionic bonds with positively charged residues, such as arginine, within the binding pocket. nih.gov

The planarity and acidity of the carboxylic acid group are critical for its function. nih.gov It is typically ionized at physiological pH, allowing it to act as a strong hydrogen bond donor and acceptor. This ability to form multiple, strong interactions helps to anchor the molecule in the correct orientation within the active site, leading to potent inhibition. The precise positioning of the carboxylic acid on the isoquinoline scaffold is also vital for optimal interaction with the target.

Studies on quinoline-carboxylic acid derivatives as inhibitors of the insulin-like growth factor (IGF) binding to IGF-binding proteins (IGFBPs) have also highlighted the importance of the carboxylic acid moiety in these interactions. nih.gov The replacement of this group often leads to a significant loss of biological activity, underscoring its essential role in target binding.

Modifications and Substituent Effects on the Isoquinoline Core

The biological activity of this compound can be further modulated by introducing various substituents at different positions on the isoquinoline core.

C-1 Position: While the carboxylic acid at C-1 is generally considered crucial, modifications to this position can be explored. For example, the introduction of bulky substituents in close proximity to the carboxylic acid could sterically hinder its interaction with the target, thus reducing activity.

C-3 and C-4 Positions: The introduction of substituents at the C-3 and C-4 positions can influence the planarity and electronic properties of the isoquinoline ring. In related quinolone structures, the reduction of the double bond between the analogous C-2 and C-3 positions leads to inactivation of the molecule. youtube.com This suggests that maintaining the aromaticity of this part of the ring system is important for activity.

C-7 Position: The C-7 position is a common site for modification in quinolone antibiotics, and substituents at this position have a profound impact on the spectrum of activity, potency, and pharmacokinetic properties. researchgate.net The introduction of nitrogen-containing heterocyclic rings, such as piperazine (B1678402) or pyrrolidine, at this position has been shown to enhance activity against a broad range of bacteria. youtube.com The nature of the substituent on these heterocyclic rings can also be fine-tuned to optimize activity and reduce toxicity.

N-2 Position: The nitrogen atom at position 2 of the isoquinoline ring is also a key site for modification. In quinolones, the substituent at the analogous N-1 position is critical for potency and pharmacokinetics. youtube.com Small alkyl groups, such as cyclopropyl, are often found to be optimal for antibacterial activity. nih.gov Alkylation of the nitrogen can also influence the bioavailability and elimination half-life of the compounds. nih.gov

Given the potential for carboxylic acids to have unfavorable pharmacokinetic properties, such as poor membrane permeability and rapid metabolism, the investigation of bioisosteric replacements is a common strategy in drug design. semanticscholar.org Bioisosteres are functional groups that possess similar physicochemical properties to the original group and can maintain or even improve biological activity.

Several non-classical bioisosteres for the carboxylic acid group have been successfully employed in medicinal chemistry. These include:

Tetrazoles: The 5-substituted 1H-tetrazole ring is one of the most widely used carboxylic acid bioisosteres. rug.nl It has a similar pKa to a carboxylic acid and is also planar, allowing it to mimic the key interactions of the carboxylate group. nih.gov Tetrazoles are generally more lipophilic than carboxylic acids, which can improve membrane permeability. rug.nl Furthermore, they are not susceptible to the same metabolic pathways as carboxylic acids, which can lead to improved metabolic stability. cambridgemedchemconsulting.com

Acyl Sulfonamides: Acyl sulfonamides are another important class of carboxylic acid bioisosteres. drughunter.com They are acidic and can form similar hydrogen bond networks to carboxylic acids. nih.gov The pKa of acyl sulfonamides can be tuned by the substituents on the sulfonamide nitrogen, allowing for the optimization of their physicochemical properties. nih.gov In some cases, the replacement of a carboxylic acid with an acyl sulfonamide has led to a significant increase in potency. drughunter.com

Other Heterocycles: A variety of other acidic heterocycles have been explored as carboxylic acid surrogates, including 3-hydroxyisoxazoles and tetrazolones. aip.orgrsc.org The choice of bioisostere is highly context-dependent, and the optimal replacement will depend on the specific target and the desired physicochemical properties of the final compound. nih.gov

| Bioisostere | Key Features | Potential Advantages |

| 5-substituted 1H-tetrazole | Similar pKa and planarity to carboxylic acid. nih.gov | Increased lipophilicity and metabolic stability. rug.nlcambridgemedchemconsulting.com |

| Acyl Sulfonamide | Acidic, forms similar hydrogen bonds. nih.gov | Tunable pKa, potential for increased potency. drughunter.comnih.gov |

| 3-Hydroxyisoxazole | Planar acidic heterocycle. aip.org | Can mimic carboxylic acid interactions. |

| Tetrazolone | Acidic bioisostere. rsc.org | Can maintain or improve biological activity and pharmacokinetic profile. rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Related Isoquinoline and Quinolone Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

Various QSAR methodologies have been applied to isoquinoline and quinolone derivatives to understand the structural requirements for their biological activities, particularly as antibacterial agents.

2D-QSAR: This approach correlates biological activity with 2D descriptors of the molecules, such as topological indices, connectivity indices, and physicochemical properties. 2D-QSAR studies on fluoroquinolones have been used to develop models that can predict their antibacterial activity and provide insights into the structural features that are important for potency. nih.gov

3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electronic requirements for activity. nih.gov These methods generate 3D contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity.

CoMFA calculates the steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activity. researchgate.net

CoMSIA is similar to CoMFA but also includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive analysis of the molecular properties that influence activity. researchgate.net

3D-QSAR studies on quinolone derivatives have been successfully used to build predictive models for their activity as antibacterial agents and inhibitors of other enzymes like HIV-1 integrase. nih.govimist.ma These models have highlighted the importance of specific steric and electronic features for potent activity and have guided the design of new derivatives with improved biological profiles. nih.govresearchgate.net The insights gained from these QSAR studies on related scaffolds are invaluable for the rational design of novel this compound derivatives.

Mechanistic Investigations of Biological Activity of 6,8 Difluoroisoquinoline 1 Carboxylic Acid and Analogues

Enzyme Inhibition Profiles and Molecular Targeting

The isoquinoline (B145761) and quinoline (B57606) carboxylic acid scaffolds are key structural motifs in a variety of molecules that exhibit potent and selective inhibition of several enzyme classes. The mechanisms of action often involve precise interactions with the enzyme's active site, leading to modulation of critical biological pathways.

Hypoxia-Inducible Factor (HIF) Hydroxylase Modulation

Analogues based on the isoquinoline scaffold have been identified as potent inhibitors of Prolyl Hydroxylase Domain (PHD) enzymes. nih.gov These enzymes are cellular oxygen sensors that regulate the stability of the Hypoxia-Inducible Factor (HIF) transcription factor. nih.govwikipedia.org Under normal oxygen conditions, PHDs hydroxylate specific proline residues on the HIF-α subunit, targeting it for degradation. nih.govnih.gov Inhibition of PHDs stabilizes HIF-α, mimicking a hypoxic response, which activates genes involved in erythropoiesis, angiogenesis, and cell metabolism. wikipedia.orgnih.gov

The inhibitory mechanism of isoquinoline-based compounds typically relies on their ability to act as 2-oxoglutarate (2-OG) mimetics. Active site inhibitors of PHD enzymes generally feature a bidentate coordination site for the catalytic iron (Fe²⁺) atom, a carboxylic acid group that can form a salt bridge with key arginine residues (e.g., Arg383), and a hydrogen bond acceptor for interaction with tyrosine residues (e.g., Tyr303). nih.govnih.gov For instance, the isoquinoline nitrogen atom and the amide carbonyl oxygen of the inhibitor AKB-6548 form a bidentate chelation with the active site iron. nih.gov The inhibitor's carboxylic acid group occupies the 2-OG binding pocket, while the isoquinoline ring can engage in pi-pi stacking interactions with other residues like Trp389, enhancing binding affinity. nih.gov A fluorescent PHD inhibitor, (1-chloro-4-hydroxybenzo[g]isoquinoline-3-carbonyl)glycine, has been developed to monitor these interactions in biological systems. nih.gov

| Compound | Target | Reported Activity | Reference |

|---|---|---|---|

| A cell-permeable hydroxyquinoline compound | HIF Prolyl Hydroxylase (PHD) | IC₅₀ = 2 µM (cell-based assay) | sigmaaldrich.com |

| (1-chloro-4-hydroxybenzo[g]isoquinoline-3-carbonyl)glycine | PHD Enzymes | Enables fluorescence-based detection and co-localization with cellular PHD enzymes | nih.gov |

| Roxadustat (isoquinoline derivative) | HIF-PH | Approved for treatment of renal anemia | wikipedia.org |

Enzyme Interactions in Cell Proliferation Pathways

The quinoline and isoquinoline carboxylic acid frameworks are prevalent in inhibitors of various kinases and enzymes that are crucial for cell proliferation. nih.govnih.gov These compounds can interfere with cell cycle progression and induce apoptosis by targeting enzymes in signaling pathways that are often dysregulated in cancer. acs.orgresearchgate.net

Derivatives of 3-quinoline carboxylic acid have been identified as potent inhibitors of protein kinase CK2, a constitutively active Ser/Thr protein kinase involved in cell growth, proliferation, and suppression of apoptosis. nih.govresearchgate.net The most active compounds in one study, including tetrazolo-quinoline-4-carboxylic acid derivatives, exhibited IC₅₀ values in the low micromolar range. nih.gov Similarly, a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were developed as selective inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase implicated in cancer metabolism. The lead compound from this series showed an IC₅₀ of 7.2 µM for SIRT3 and induced G0/G1 phase cell cycle arrest in leukemia cell lines. nih.gov Furthermore, quinoline-6-carboxamide (B1312354) derivatives have been synthesized as antagonists of the P2X7 receptor (P2X7R), an ATP-gated ion channel that can promote cancer cell survival and proliferation. nih.gov The most potent of these compounds showed IC₅₀ values in the sub-micromolar range and induced apoptotic cell death in breast cancer cells. nih.gov

| Compound Class | Enzyme Target | Reported IC₅₀ | Reference |

|---|---|---|---|

| 2-Aminoquinoline-3-carboxylic acid derivatives | Protein Kinase CK2 | 0.65 to 18.2 µM | nih.govresearchgate.net |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (Compound P6) | SIRT3 | 7.2 µM | nih.gov |

| Quinoline-6-carboxamide benzenesulfonate (B1194179) (Compound 2f) | P2X7 Receptor | 0.566 µM | nih.gov |

Galectin Binding and Inhibition Mechanisms

Galectins are a family of β-galactoside-binding proteins that modulate cell adhesion, signaling, and apoptosis by cross-linking glycoproteins on the cell surface. nih.govnih.gov Their dysregulation is linked to cancer and inflammation. frontiersin.orgresearchgate.net The development of small-molecule inhibitors, including those based on the quinoline scaffold, is a key therapeutic strategy. frontiersin.orgnih.gov

The inhibitory mechanism often involves creating glycomimetic compounds where a carbohydrate moiety (like galactose) is derivatized with a non-carbohydrate structure that can form additional favorable interactions within the galectin's carbohydrate recognition domain (CRD). researchgate.net Quinoline-galactose hybrids have been shown to be selective and high-affinity inhibitors of the galectin-8 N-terminal domain (Gal-8N). nih.govresearchgate.net Molecular dynamics simulations suggest that the quinoline nitrogen and an inhibitor's carboxylate group can form structure-stabilizing, water-mediated hydrogen bonds within the binding site, leading to a nearly 60-fold improvement in affinity compared to methyl β-D-galactopyranoside. nih.gov In another approach, non-carbohydrate-based inhibitors have been developed; N-arylsulfonyl-indole-2-carboxamide derivatives were identified as dual inhibitors of galectin-3 and the galectin-8 C-terminal domain (Gal-8C), with Kd values in the low micromolar range. nih.gov These compounds represent a distinct class of inhibitors that serve as a starting point for developing novel anti-cancer and anti-fibrosis agents. nih.gov

Interactions with Cellular Components and Pathways

Antimicrobial Mechanisms: Cell Wall Interactions and Quorum Sensing Modulation

Quinoline and isoquinoline derivatives possess a broad spectrum of antimicrobial activities through various mechanisms. semanticscholar.orgmdpi.com A primary mode of action for many quinolone-carboxylic acids is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination, which ultimately leads to bacterial cell death. nih.govproquest.com

Beyond direct bactericidal action, these scaffolds are involved in more subtle antimicrobial strategies. Several classes of quinoline derivatives act as quorum sensing inhibitors (QSIs). nih.gov Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence factor expression and biofilm formation, based on population density. nih.govmdpi.com Due to their structural similarity to the Pseudomonas aeruginosa autoinducer known as the Pseudomonas quinolone signal (PQS), certain quinoline compounds can antagonize the PQS receptor and disrupt this signaling pathway. nih.gov Another mechanism involves the inhibition of efflux pumps, which are membrane proteins that bacteria use to expel antibiotics, contributing to multidrug resistance. researchgate.net For example, 2-phenyl-4-hydroxyquinoline derivatives, synthesized by modifying a natural flavone (B191248) scaffold, have been shown to be potent inhibitors of the NorA efflux pump in Staphylococcus aureus, thereby restoring the efficacy of antibiotics like ciprofloxacin. researchgate.net

Modulation of Inflammatory Mediators

Analogues of isoquinoline- and quinoline-carboxylic acid have demonstrated significant anti-inflammatory properties by modulating key signaling pathways and the production of inflammatory mediators. nih.govnih.gov This activity is often distinct from that of traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which primarily target cyclooxygenase (COX) enzymes. nih.gov

Studies on isoquinoline-1-carboxamide (B73039) derivatives have shown that they can potently suppress the production of pro-inflammatory mediators, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated microglial cells. nih.govmdpi.com The mechanism involves the attenuation of inducible nitric oxide synthase (iNOS) and COX-2 expression. mdpi.com This suppression is achieved by inhibiting the phosphorylation of IκB and subsequent nuclear translocation of the transcription factor NF-κB, a central regulator of the inflammatory response. nih.gov Furthermore, these compounds were found to inhibit the mitogen-activated protein kinase (MAPK) signaling pathway, which also plays a crucial role in inflammation. mdpi.com In other studies, substituted quinoline carboxylic acids were found to suppress inflammation and joint destruction in animal models of arthritis by down-regulating T cell function, indicating an immunomodulatory mechanism rather than direct enzyme inhibition of COX or lipoxygenase pathways. nih.gov

| Compound/Class | Biological Effect | Mechanism | Reference |

|---|---|---|---|

| N-(2-hydroxyphenyl)isoquinoline-1-carboxamide (HSR1101) | Suppression of IL-6, TNF-α, and NO production in BV2 microglial cells | Inhibition of MAPKs/NF-κB pathway; Attenuation of iNOS and COX-2 expression | nih.govmdpi.com |

| Quinoline-4-carboxylic acid | Anti-inflammatory activity in LPS-induced RAW264.7 macrophages | Inhibition of inflammatory mediators | nih.govresearchgate.net |

| Quinoline-3-carboxylic acid | Anti-inflammatory activity in LPS-induced RAW264.7 macrophages | Inhibition of inflammatory mediators | nih.govresearchgate.net |

| CL 306,293 (a substituted quinoline carboxylic acid) | Suppression of inflammation and joint destruction in adjuvant arthritis models | Down-regulation of T cell function | nih.gov |

Fluorescence-Based Molecular Recognition and Sensing Mechanisms of Carboxylic Acids by Quinoline-Based Receptors

The recognition and sensing of carboxylic acids are of significant interest due to their vital roles in biological systems. nih.govbeilstein-journals.org Fluorescence spectroscopy is a particularly powerful tool for this purpose, offering high sensitivity and the potential for real-time analysis. beilstein-journals.orgresearchgate.net Quinoline and its derivatives have been utilized as key components in synthetic fluorescent receptors designed to bind and detect carboxylic acids. nih.govbeilstein-journals.org The mechanism of recognition often relies on a combination of non-covalent interactions that trigger a distinct change in the fluorescence properties of the receptor upon binding to a carboxylic acid guest.

The core principle behind the function of many quinoline-based receptors involves hydrogen bond-mediated complexation. nih.govnih.gov These receptors are typically designed with a binding pocket or cleft that is complementary to the carboxylic acid target. This cleft is often lined with hydrogen bond donors and acceptors, such as amide groups and the nitrogen atom of the quinoline ring itself. nih.gov The formation of multiple hydrogen bonds between the receptor and the carboxylic acid leads to a stable host-guest complex. nih.gov

A common fluorescence sensing mechanism is Photoinduced Electron Transfer (PET). In the unbound state, the receptor might exhibit quenched fluorescence due to PET from a donor part of the molecule (like a lone pair on a nitrogen atom) to the excited fluorophore (the quinoline ring). Upon binding a guest, conformational changes or protonation of the donor can inhibit the PET process, leading to a significant enhancement in fluorescence intensity, often referred to as a "turn-on" response. researchgate.net

In some sophisticated receptor designs, the binding event induces a conformational change that brings two quinoline fluorophores into close proximity, leading to the formation of an "excimer." nih.govbeilstein-journals.org An excimer is an excited-state dimer that emits light at a longer wavelength than the single fluorophore (monomer). nih.gov This results in a ratiometric sensing signal, where the ratio of excimer to monomer emission intensity changes upon complexation with the carboxylic acid. nih.govresearchgate.net This ratiometric response is advantageous as it can be independent of the receptor concentration.

Detailed research findings have demonstrated the efficacy of this approach. For instance, a flexible receptor featuring two quinoline moieties linked to a pyridine (B92270) scaffold has been shown to effectively discriminate between different types of carboxylic acids. nih.govbeilstein-journals.org Upon complexation with hydroxy carboxylic acids like citric acid, tartaric acid, or gluconic acid, this receptor shows significant quenching of its monomer fluorescence emission, accompanied by the appearance of a new, strong emission band at a longer wavelength, which is characteristic of excimer formation. nih.govbeilstein-journals.org The formation of the excimer is attributed to the guest acid acting as a template, inducing a folding of the receptor that brings the two quinoline units close enough for π-stacking interactions. nih.gov

The crucial role of the quinoline nitrogen in the binding process has been established by comparing the performance of a quinoline-based receptor to a naphthalene-based analogue, where the quinoline nitrogen is absent. nih.govbeilstein-journals.orgnih.gov The naphthalene-based receptor exhibited significantly weaker binding to the same carboxylic acids and did not form an excimer, confirming that the quinoline nitrogen actively participates in hydrogen bonding with the guest molecule. nih.govnih.gov Theoretical calculations have further supported these findings, showing that the terminal carboxylic acid groups of guests like citric acid form bifurcated hydrogen bonds with the quinoline ring nitrogens. nih.gov

The selectivity of these quinoline-based receptors can be tuned. For example, the aforementioned receptor showed a preference for citric acid, forming a strong excimer. nih.govbeilstein-journals.org It could also distinguish between aromatic and aliphatic dicarboxylic acids, as well as between long-chain and short-chain aliphatic dicarboxylic acids, based on the intensity of the excimer emission. nih.govbeilstein-journals.org

Computational Chemistry and Modeling Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. For derivatives of quinoline (B57606) and isoquinoline (B145761) carboxylic acids, docking studies have been crucial in identifying potential biological targets and elucidating binding modes at the atomic level.

Research on analogous fluoroquinolone compounds has frequently targeted bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. nih.gov In silico docking studies of novel fluoroquinolones against the DNA gyrase of various resistant pathogens have demonstrated that these molecules can fit within the active site, with binding energies comparable to or better than existing antibiotics like ciprofloxacin. nih.gov The interactions typically involve hydrogen bonds between the carboxylic acid moiety of the ligand and key amino acid residues in the enzyme's active site, as well as hydrophobic interactions with the quinoline core. mdpi.com

For example, in studies of quinoline carboxylic acid derivatives as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis, molecular docking has revealed the importance of the carboxylate group in forming a salt bridge with arginine residues and hydrogen bonds with other residues like glutamine in the active site. nih.gov The fluorinated rings of such compounds often engage in hydrophobic interactions within a channel of nonpolar residues. nih.gov These findings suggest that 6,8-Difluoroisoquinoline-1-carboxylic acid would likely exhibit similar critical interactions, with its carboxylic acid group acting as a key pharmacophore for binding to target proteins. The fluorine atoms at the 6 and 8 positions could further enhance binding affinity and selectivity through specific interactions with the protein environment.

A representative summary of molecular docking interactions for analogous compounds is presented in Table 1.

| Target Protein | Ligand Class | Key Interacting Residues | Type of Interaction |

| DNA Gyrase | Fluoroquinolones | SER, ASP, ARG | Hydrogen Bonding, Ionic Interactions |

| Topoisomerase IV | Fluoroquinolones | SER, DT, DG, DA | Hydrogen Bonding |

| Dihydroorotate Dehydrogenase (DHODH) | Quinoline Carboxylic Acids | ARG, GLN, TYR | Salt Bridge, Hydrogen Bonding |

Molecular Dynamics Simulations for Conformational Analysis and Binding Modes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. These simulations are essential for validating docking poses and understanding the flexibility of both the ligand and the protein upon binding.

For fluoroquinolone derivatives, MD simulations have been employed to assess the stability of their complexes with target enzymes like DNA gyrase. rsc.org These studies often analyze parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the radius of gyration (RGyr) to confirm the stability of the complex. doi.org The persistence of key hydrogen bonds and other interactions observed in docking studies throughout the simulation further validates the binding mode. nih.gov

Conformational analysis is another critical aspect addressed by MD simulations. The introduction of fluorine atoms can significantly influence the conformational preferences of a molecule. mdpi.com Studies on fluorinated alkanes and prolines have shown that the 1,3-difluoro motif can strongly influence the torsional angles of the carbon backbone. nih.govacs.org For this compound, MD simulations could elucidate the preferred orientation of the carboxylic acid group relative to the isoquinoline ring and how this conformation is influenced by the fluorine substituents and the surrounding solvent environment. Such conformational preferences are crucial for understanding its interaction with biological receptors. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and electrostatic potential, which are fundamental to understanding chemical reactivity and intermolecular interactions.

For fluorinated isoquinoline and quinoline derivatives, DFT calculations have been used to compute various molecular properties. For instance, DFT has been employed to calculate the chemical shifts of fluorinated-benzimidazoisoquinoline regioisomers to aid in their structural elucidation. uq.edu.au Such calculations are highly sensitive to the electronic environment around the nuclei, which is influenced by the presence of electronegative fluorine atoms.

The electronic structure of quinolinone derivatives has been investigated using DFT to compute global chemical activity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), hardness, softness, and ionization potential. ekb.eg These parameters provide insights into the stability and reactivity of the molecules. The HOMO-LUMO energy gap, in particular, is an indicator of chemical reactivity and has been correlated with the biological activity of some compounds. researchgate.net For this compound, DFT calculations could predict its electronic properties, highlighting the influence of the two fluorine atoms on the electron distribution and reactivity of the isoquinoline ring system. This information is valuable for predicting its behavior in biological systems and for designing derivatives with tailored electronic properties.

A summary of parameters often derived from quantum chemical calculations for analogous compounds is provided in Table 2.

| Parameter | Significance |

| HOMO Energy | Related to the ability to donate electrons |

| LUMO Energy | Related to the ability to accept electrons |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack |

| Dipole Moment | Measures the overall polarity of the molecule |

Prediction of Biological Activity and Pharmacokinetic Properties

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. These predictive models help in identifying compounds with favorable pharmacokinetic profiles and low potential for toxicity, thereby reducing the likelihood of late-stage failures.

For quinoline and isoquinoline derivatives, various computational tools and models are used to predict their ADMET properties. researchgate.net Properties such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for inhibiting cytochrome P450 enzymes are commonly evaluated. researchgate.net The presence of fluorine atoms can significantly impact these properties. For instance, fluorination often increases lipophilicity, which can affect absorption and distribution. nih.govmdpi.com It can also block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug. nih.govmdpi.com

In silico models can also predict the potential biological activities of a compound. For quinoline derivatives, computational studies have predicted their potential as antibacterial, antifungal, and anticancer agents based on their structural similarity to known active compounds and their predicted interactions with relevant biological targets. nih.govnih.gov For this compound, a comprehensive in silico ADMET and activity prediction would involve assessing its drug-likeness based on rules like Lipinski's rule of five, predicting its absorption and distribution characteristics, evaluating its potential metabolic fate, and screening for potential toxicity liabilities. udhtu.edu.ua

A representative set of predicted pharmacokinetic properties for a hypothetical compound like this compound, based on general trends for fluorinated heterocycles, is shown in Table 3.

| Property | Predicted Outcome | Rationale/Significance |

| Lipophilicity (logP) | Moderately High | Fluorine substitution generally increases lipophilicity, affecting absorption and distribution. |

| Aqueous Solubility | Low to Moderate | Increased lipophilicity can decrease aqueous solubility. The carboxylic acid group may improve solubility at physiological pH. |

| Human Intestinal Absorption | High | Good membrane permeability is often associated with fluorinated compounds. |

| Blood-Brain Barrier Permeation | Possible | Dependent on overall physicochemical properties; lipophilicity is a key factor. |

| Cytochrome P450 Inhibition | Potential for Inhibition | Many aromatic heterocyclic compounds can interact with CYP enzymes. |

| Metabolic Stability | Enhanced | Fluorine atoms can block metabolically labile positions, increasing the compound's half-life. |

Potential Research Applications and Derivatives of 6,8 Difluoroisoquinoline 1 Carboxylic Acid

Development of Chemical Probes for Biological Systems

While specific chemical probes based on 6,8-Difluoroisoquinoline-1-carboxylic acid are not yet documented, the isoquinoline (B145761) and quinoline (B57606) scaffolds are well-established components of fluorescent probes. The inherent fluorescence of the isoquinoline ring system can be modulated by its substituents. The introduction of fluorine atoms, as in the case of this compound, can enhance photostability and quantum yield, which are desirable properties for chemical probes used in cellular imaging and biochemical assays. The carboxylic acid group offers a convenient point for conjugation to other molecules, such as peptides or targeting ligands, to create probes with high specificity for particular biological targets.

Scaffold for Rational Design of Bioactive Molecules in Drug Discovery

The isoquinoline and quinoline carboxylic acid frameworks are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. For instance, derivatives of quinoline-carboxylic acids have been extensively investigated for their antimicrobial properties. nih.govresearchgate.net The introduction of fluorine atoms into these scaffolds has been a successful strategy to enhance antibacterial and antifungal activities. nih.govresearchgate.net

Although direct studies on the biological activity of this compound are limited, its structural similarity to known bioactive compounds suggests its potential as a scaffold for the rational design of new drugs. The difluoro substitution pattern could lead to novel structure-activity relationships, potentially resulting in compounds with improved efficacy, selectivity, or pharmacokinetic profiles. The carboxylic acid moiety is a known pharmacophore in many drugs and can be crucial for binding to target enzymes or receptors. mdpi.comnih.gov

Table 1: Examples of Bioactive Quinolone Carboxylic Acid Derivatives

| Compound Name | Biological Activity |

|---|---|

| Ciprofloxacin | Antibacterial |

| Ofloxacin | Antibacterial |

This table presents examples of related quinolone carboxylic acids with established biological activities, highlighting the potential of this chemical class in drug discovery.

Exploration in Agrochemical and Industrial Applications

Fluorinated compounds play a significant role in the agrochemical industry. nih.govresearchgate.netresearchgate.net The inclusion of fluorine atoms can enhance the efficacy and metabolic stability of pesticides. sciencedaily.comccspublishing.org.cn While there is no specific information on the use of this compound in agrochemicals, the broader class of quinoline carboxylic acids has been explored for such applications. The structural features of this compound make it a candidate for investigation as a lead compound in the development of new herbicides, fungicides, or insecticides. The difluoro substitution could impart unique properties relevant to agrochemical performance.

Synthetic Utility as a Versatile Organic Building Block

1,2,3,4-Tetrahydroisoquinoline carboxylic acids, which are structurally related to the isoquinoline-1-carboxylic acid core, are recognized as important building blocks for the synthesis of natural products and pharmaceuticals. mdpi.comnih.gov The presence of the carboxylic acid and the fluorinated isoquinoline ring in this compound makes it a valuable intermediate in organic synthesis. The carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, allowing for the construction of more complex molecules. The fluorine atoms can influence the reactivity of the isoquinoline ring, potentially enabling selective chemical transformations at other positions.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ciprofloxacin |

| Ofloxacin |

| Sparfloxacin |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.